molecular formula C5H6BrNO2 B3208594 1-(3-Bromo-isoxazol-5-YL)-ethanol CAS No. 105174-96-7

1-(3-Bromo-isoxazol-5-YL)-ethanol

Cat. No.: B3208594
CAS No.: 105174-96-7
M. Wt: 192.01 g/mol
InChI Key: WGLGIWBDQVBWJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromo-isoxazol-5-YL)-ethanol is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a bromine atom attached to an isoxazole ring, which is further connected to an ethanol group. The unique structure of this compound makes it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 1-(3-Bromo-isoxazol-5-YL)-ethanol typically involves the following steps:

    Starting Material: The synthesis begins with 3-bromo-5-isoxazolecarboxylic acid.

    Reaction Conditions: The carboxylic acid is subjected to reduction reactions to convert it into the corresponding alcohol. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. .

Chemical Reactions Analysis

1-(3-Bromo-isoxazol-5-YL)-ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The bromine atom on the isoxazole ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

1-(3-Bromo-isoxazol-5-YL)-ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology. It can be used to investigate the effects of isoxazole derivatives on biological systems.

    Medicine: Research into the therapeutic potential of this compound includes its use in developing new drugs or treatments. Its structure may be modified to enhance its efficacy and reduce side effects.

    Industry: In industrial applications, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals

Mechanism of Action

The mechanism of action of 1-(3-Bromo-isoxazol-5-YL)-ethanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems. These interactions can modulate the activity of these targets, leading to various biological effects.

    Pathways Involved: The pathways affected by this compound depend on its specific interactions with molecular targets. .

Comparison with Similar Compounds

1-(3-Bromo-isoxazol-5-YL)-ethanol can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(3-Bromo-isoxazol-5-yl)-ethylamine and 1-(3-Bromo-isoxazol-5-yl)-2-tert-butylaminoethanol share structural similarities with this compound.

    Uniqueness: The presence of the ethanol group in this compound distinguishes it from its analogs. .

Properties

IUPAC Name

1-(3-bromo-1,2-oxazol-5-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO2/c1-3(8)4-2-5(6)7-9-4/h2-3,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLGIWBDQVBWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NO1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Reaction of dibromoformaldoxime with 3-butyn-2-ol gives 3-bromo-5-(1-hydroxyethyl)-isoxazole which is converted by oxidation into 3-bromo-5-acetylisoxazole, an intermediate for the preparation of 1-(3-bromoisoxazol-5-yl)-2-tert.butylamine-ethanol, a compound having broncodilating activity (European Patent No. 16255) known as Broxaterol.
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Synthesis routes and methods II

Procedure details

In a similar manner dibromoformaldoxime is reacted with propargyl alcohol, ethyl propiolate, phenylacetylene, 1-pentyn-3-ol, 1-hexyn-1-ol, 3-butyn-1-ol, n-butyl 2-hydroxy-3-butanoate, and dichloroformaldoxime is reacted with 3-butyn-2-ol and propargyl alcohol, to afford the following compounds respectively:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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